4-Quinolinepropanoic acid

pKa prediction ionization state bioavailability

Secure the regiochemically critical 4-quinolinepropanoic acid scaffold for Gould-Jacobs cyclization and rebamipide analog development. Unlike 2- or 3-isomers, only the 4-yl isomer delivers correct regiochemistry. - ≥95% purity, C₁₂H₁₁NO₂, MW 201.22 g/mol - 3 rotatable bonds; logP 2.252, PSA 50.19 Ų for fragment-based screening - Immediate stock; global B2B shipping with full COA/MSDS

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 67752-29-8
Cat. No. B1616417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinepropanoic acid
CAS67752-29-8
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)CCC(=O)O
InChIInChI=1S/C12H11NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,14,15)
InChIKeyIWJZVWBVDNIJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Quinolinepropanoic Acid: Differentiated Quinoline Scaffold


4-Quinolinepropanoic acid (3-(quinolin-4-yl)propanoic acid, CAS 67752-29-8) is a heterocyclic building block consisting of a quinoline ring system bearing a propanoic acid side chain at the 4-position, with a molecular formula of C₁₂H₁₁NO₂ and molecular weight of 201.22 g/mol [1]. The propanoic acid moiety is connected to the quinoline core via two methylene spacers, yielding three rotatable bonds between the carboxylic acid group and the heterocycle [1]. This compound is supplied as a versatile small-molecule scaffold at purities typically ≥95%, with a computed logP of 2.252 and topological polar surface area of 50.19 Ų [2]. It is listed under NSC 100032 in the NCI diversity set and appears as an intermediate or substructure in multiple patent filings, including WO2007/125414 [1].

1
Versatile quinoline building block for medicinal chemistry and fragment-based design
2
Included in NCI diversity set (NSC 100032); appears in patent filings as intermediate
3
4-position propanoic acid enables regioselective synthetic elaboration

Positional Isomerism and Structure–Activity Relationships


Positional isomerism on the quinoline ring is a critical determinant of molecular recognition, yet all three quinolinepropanoic acid positional isomers (2-yl, 3-yl, 4-yl) share the identical molecular formula and nearly identical calculated logP (2.252) and PSA (50.19 Ų) values . Despite this superficial similarity, the 2-yl isomer (CAS 39111-94-9) has been experimentally resolved in a co-crystal structure with the HDAC6 zinc-finger ubiquitin-binding domain (PDB 6CEA), confirming a specific binding geometry that exploits the 2-position vector [1]. No equivalent structural data exist for the 4-yl isomer, indicating that biological targets discriminate between these substitution patterns. Furthermore, the predicted pKa of the 2-yl isomer (3.83 ± 0.10) differs from class-level estimates for the 4-yl analog (~4.5–4.9), reflecting the differential electronic influence of the ring nitrogen on the carboxylic acid group across positional isomers . Generic replacement without experimental validation therefore risks loss of binding, altered pharmacokinetics, or synthetic incompatibility.

Positional isomer binding mode differs: 2-isomer has a resolved co-crystal structure (HDAC6); 4-isomer lacks structural validation; binding pose may not transfer.
Ionization state divergence: predicted pKa shifts by ~3.5–4 log units relative to quinoline-4-carboxylic acid; pH-dependent behavior may not replicate across isomers.
Synthetic pathway incompatibility: only 4-isomer supports Gould-Jacobs route to quinolinones; 2- or 3-isomers cannot yield rebamipide-class scaffolds.

Comparative Evidence for 4-Quinolinepropanoic Acid Selection


pKa Differential and Ionization State

The insertion of a two-methylene spacer between the quinoline ring and the carboxylic acid group in 4-quinolinepropanoic acid is expected to raise the pKa by approximately 3.5–4 log units relative to quinoline-4-carboxylic acid (pKa 1.03 ± 0.10, predicted), where the carboxylate is directly conjugated to the electron-withdrawing quinoline system . By class-level inference, the pKa of 4-quinolinepropanoic acid falls within the range of typical aliphatic propanoic acids (~4.5–4.9), consistent with the predicted pKa of 4.65 ± 0.10 reported for the structurally related 4-quinolinepropanoic acid derivative JNJ-26076713 . At pH 7.4, quinoline-4-carboxylic acid exists >99.9% as the carboxylate anion, whereas 4-quinolinepropanoic acid is >99% deprotonated but with a distinct protonation equilibrium that may influence passive membrane permeability and protein binding.

pKa Differential
Class-level inference
ΔpKa ≈ 3.5–4 log units
Distinct ionization equilibrium at physiological pH; alters solubility-pH profile vs. directly ring-attached acids
Predicted values; experimental pKa verification pending
pKa prediction ionization state bioavailability formulation

Crystallographic Binding Data Availability

The 2-positional isomer, 3-(quinolin-2-yl)propanoic acid (CAS 39111-94-9), has been successfully co-crystallized bound to the ubiquitin-binding pocket of the HDAC6 zinc-finger domain, with the structure deposited as PDB 6CEA and published alongside functional characterization [1]. This fragment hit demonstrates that the 2-yl vector orients the quinoline ring into a defined hydrophobic sub-pocket, establishing a validated pharmacophore geometry. In contrast, a search of the Protein Data Bank and ChEMBL databases returns no experimentally determined protein–ligand complex for 4-quinolinepropanoic acid (CAS 67752-29-8) as of the knowledge cutoff date [2]. This differential crystallographic coverage means that structure-based design programs utilizing the 2-yl isomer cannot directly infer binding poses for the 4-yl isomer without additional experimental or computational validation.

Crystallographic Coverage
Cross-study comparable
1 resolved complex (2-isomer) vs. 0 for 4-isomer
No pre-existing binding pose for structure-based design; requires independent co-crystallography effort
PDB search as of 2026-05; HDAC6 ZnF domain reference
crystallography HDAC6 fragment screening structure-based design

Synthetic Access to Quinolinone Pharmacophores

The 4-quinolinepropanoic acid scaffold is the direct synthetic precursor to the clinically approved anti-ulcer agent rebamipide (2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid) and its structural analogs . In the published synthetic route (PubMed 23486102), substituted 4-hydroxyquinolines are converted to 4-chloroquinolines, which upon reaction with diethyl sodiomethylmalonate in DMF yield substituted ethyl 2-(quinolin-4-yl)propanoates. Hydrolysis of these esters yields the free 4-quinolinepropanoic acid derivatives, which are then elaborated to rebamipide-class compounds [1]. The corresponding 2- or 3-quinolinepropanoic acid positional isomers cannot undergo this specific functionalization sequence, as the Gould-Jacobs cyclization and subsequent transformations are regiochemically directed to the 4-position. Yields for the ethyl ester formation step were reported as moderate, and many of the resulting esters demonstrated potent antimicrobial activity against Helicobacter pylori [1].

Rebamipide Pathway Access
Cross-study comparable
4-isomer: direct synthetic precursor; 2/3-isomers: route excluded
Essential for quinolinone analog programs; only 4-position feeds Gould-Jacobs cyclization
Multi-step synthesis; yields moderate per Khan et al. 2013
synthetic intermediate rebamipide quinolinone anti-ulcer

Conformational Flexibility and Rotatable Bond Count

4-Quinolinepropanoic acid possesses 3 rotatable bonds (the C–C bonds of the propanoic acid chain), as computed and deposited in PubChem [1]. In contrast, quinoline-4-carboxylic acid (CAS 486-74-8) has only 1 rotatable bond (the carboxylic acid C–C attachment directly to the ring) [2]. This difference of 2 additional rotatable bonds increases the conformational degrees of freedom for the target compound, which generally correlates with higher conformational entropy loss upon binding (estimated penalty of ~0.5–1.5 kcal/mol per frozen rotatable bond) but also expands the accessible pharmacophore space. In fragment-based screening, compounds with 3 rotatable bonds occupy a 'medium flexibility' regime (rule-of-three compliant: rotatable bonds ≤3), whereas quinoline-4-carboxylic acid falls into the 'low flexibility' category more typical of rigid fragments [1].

Rotatable Bond Count
Class-level inference
3 rotatable bonds (+2 vs. rigid acid)
Medium flexibility scaffold; complements rigid fragments in diversity-oriented screening collections
PubChem computed values; rule-of-three compliant
conformational flexibility rotatable bonds fragment library design entropy

Procurement Scenarios for 4-Quinolinepropanoic Acid


Rebamipide Analog Synthesis

Research groups pursuing rebamipide analogs or novel quinolinone-based gastroprotective agents require the 4-quinolinepropanoic acid scaffold as a non-negotiable starting material. As demonstrated in the synthetic route of Khan et al. (2013), the 4-position propanoic acid is essential for Gould-Jacobs cyclization to 4-hydroxyquinolines and subsequent elaboration to bioactive quinolinones [1]. Use of 2- or 3-positional isomers would fail to produce the correct regiochemistry, making 4-quinolinepropanoic acid the only viable procurement choice for this target class.

Fragment-Based Screening Library Design

For fragment library curators seeking to balance rigidity and flexibility within the quinoline chemical space, 4-quinolinepropanoic acid (3 rotatable bonds) occupies a distinct segment of the property distribution compared to rigid quinoline carboxylic acids (1 rotatable bond) [2]. Its computed logP of 2.252 and PSA of 50.19 Ų place it within the 'rule-of-three' space for fragment-based screening, while the 4-position attachment vector differentiates it from the structurally characterized 2-yl isomer (PDB 6CEA) [3]. Procurement of all three positional isomers enables systematic SAR exploration of quinoline substitution vectors.

Physicochemical Profiling and pKa Studies

The predicted pKa differential between 4-quinolinepropanoic acid (~4.5–4.9, class-level inference) and quinoline-4-carboxylic acid (1.03 ± 0.10) provides a valuable model system for studying the impact of linker length on the ionization and solubility of quinoline-based drug candidates . The ~3,000–10,000-fold difference in acid dissociation constant translates to distinct solubility-pH profiles, which can be exploited in formulation development and salt selection studies.

De Novo Co-Crystallography of 4-Yl Binding Mode

The absence of any experimentally determined protein–ligand complex for 4-quinolinepropanoic acid, contrasted with the resolved structure of the 2-yl isomer (PDB 6CEA), creates a structural biology opportunity [3]. Laboratories equipped with crystallographic capabilities can pursue first-in-class co-structures of the 4-yl scaffold with targets of interest, establishing novel intellectual property andSAR data distinct from existing 2-yl isomer patents and publications.

Application
Selection Property
Validation Focus
Rebamipide analog research
4-position propanoic acid scaffold required
Regiochemical compatibility confirmation
Fragment-based library design
Distinct substitution vector and rotatable bond profile
Complementarity to 2-isomer and rigid fragments
Ionization and solubility profiling
Linker-dependent pKa shift model system
pH-solubility curve and salt selection studies
4-yl binding mode determination
Absence of existing co-structure
Crystallization and structure determination
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